molecular formula C19H27N5O4S B4628577 1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide

Cat. No. B4628577
M. Wt: 421.5 g/mol
InChI Key: WUHPRENUMLNYDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide" involves complex organic reactions, highlighting the creativity and precision required in chemical synthesis. For instance, the synthesis of related sulfonamide derivatives and pyrazole compounds involves multi-step reactions, starting from basic chemical moieties to achieve the final compound with desired properties (Ammar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using X-ray diffraction studies, which reveal the conformation and geometry around specific atoms within the molecule. For example, studies on similar compounds have shown that the piperidine ring can adopt a chair conformation and the geometry around sulfur atoms is distorted tetrahedral, indicative of the complexity of these molecules (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. Sulfonamide derivatives, for example, participate in various chemical reactions, leading to the formation of different heterocyclic compounds. The reactivity can be tailored by substituting different groups, which also affects the biological activity of the compound (Fadda et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical application. These properties are determined by the molecular structure and can be analyzed using various spectroscopic techniques and computational methods (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the utility of these compounds in further chemical transformations and their potential biological activities. Detailed studies on these properties help in understanding the mechanism of action of these compounds and optimizing their biological efficacy (Abdellatif et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide demonstrate significant antimicrobial and antifungal activities. For instance, a study by Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and found that several derivatives showed activity exceeding that of reference drugs against bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).

Anti-inflammatory and Biological Activities

Eman A. Ahmed (2017) described the reaction of 4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with different nucleophiles, leading to compounds with significant anti-inflammatory activity. Some of these compounds demonstrated high anti-inflammatory activity compared with indomethacin, a standard reference drug, and also exhibited notable antimicrobial effects (Ahmed, 2017).

Heterocyclic Synthesis Applications

Fadda et al. (2012) utilized a derivative of 1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide as a key intermediate in synthesizing a range of heterocyclic compounds. These compounds were characterized by various analytical methods and found potential applications in heterocyclic chemistry (Fadda et al., 2012).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-14-17(19(26)24(22(14)4)16-8-6-5-7-9-16)20-18(25)15-10-12-23(13-11-15)29(27,28)21(2)3/h5-9,15H,10-13H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHPRENUMLNYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide
Reactant of Route 5
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide

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